molecular formula C11H9BrN2O4 B1414068 Ethyl 5-bromo-4-cyano-2-nitrophenylacetate CAS No. 1807021-89-1

Ethyl 5-bromo-4-cyano-2-nitrophenylacetate

Cat. No.: B1414068
CAS No.: 1807021-89-1
M. Wt: 313.1 g/mol
InChI Key: SYMUKLWUAVBBOX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-nitrophenylacetate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.1 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetate moiety. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-bromo-2-nitrobenzoic acid as the starting material.

  • Reaction Steps: The nitro group is reduced to an amino group, followed by diazotization and subsequent Sandmeyer reaction to introduce the cyano group.

  • Final Steps: The resulting compound is then esterified to form this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted phenylacetates.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-nitrophenylacetate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is used in the study of reaction mechanisms and the design of new chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-4-cyano-2-nitrophenylacetate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

  • Ethyl 4-bromo-5-cyano-2-nitrophenylacetate: Similar structure with different positions of bromine and cyano groups.

  • Ethyl 2-bromo-4-cyano-5-nitrophenylacetate: Another positional isomer with bromine and cyano groups in different positions.

Uniqueness: Ethyl 5-bromo-4-cyano-2-nitrophenylacetate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and cyano groups in the ortho position relative to the nitro group makes it particularly useful in certain synthetic routes.

Properties

IUPAC Name

ethyl 2-(5-bromo-4-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-3-9(12)8(6-13)4-10(7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMUKLWUAVBBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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